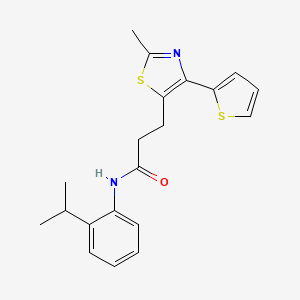
N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Overview
Description
N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family and is structurally similar to other compounds with known biological activities.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide A is complex and not fully understood. It is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, activation of AMP-activated protein kinase (AMPK), and modulation of the NF-κB signaling pathway. These pathways are involved in various cellular processes, including inflammation, metabolism, and cell survival.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also activates AMPK, which is involved in cellular energy metabolism and has been linked to anti-cancer and anti-diabetic effects. In addition, this compound A has been found to modulate the immune system by increasing the production of anti-inflammatory cytokines such as IL-10.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide A is its potential as a therapeutic agent for various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. However, one of the limitations of this compound A is its complex mechanism of action, which makes it difficult to fully understand its effects on cellular processes.
Future Directions
There are several future directions for research on N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide A. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to improve cognitive function in preclinical studies and may have neuroprotective effects. Another area of interest is its potential as a modulator of the gut microbiome. Recent studies have shown that this compound A may have a beneficial effect on gut health by modulating the gut microbiome.
Conclusion:
This compound A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. Its complex mechanism of action and potential as a therapeutic agent for various diseases make it an interesting area of research for future studies.
Scientific Research Applications
N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide A has been studied extensively for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. In addition, it has been found to modulate the immune system and improve cognitive function.
properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-13(2)15-7-4-5-8-16(15)22-19(23)11-10-18-20(21-14(3)25-18)17-9-6-12-24-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEPMKRUNRCJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2C(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




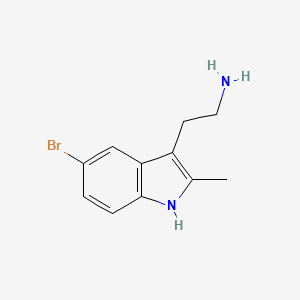
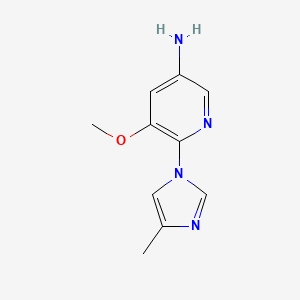
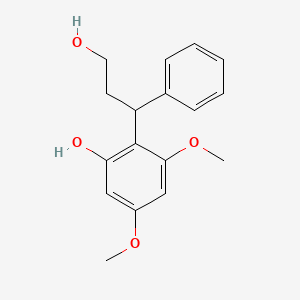
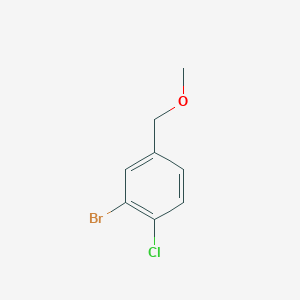
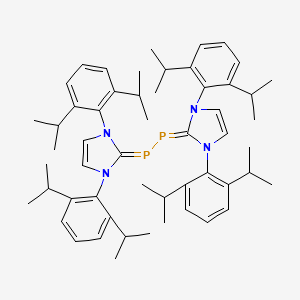
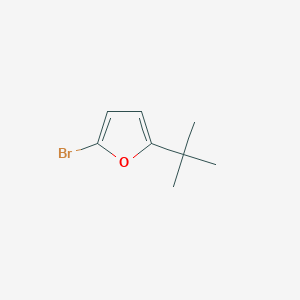
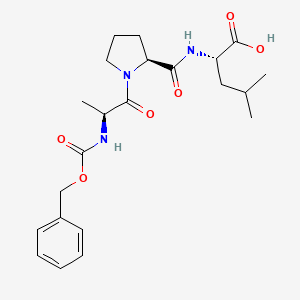

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B3210832.png)
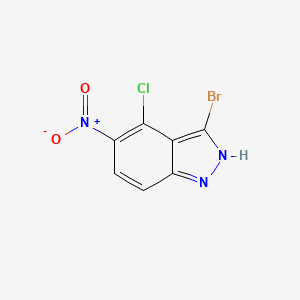
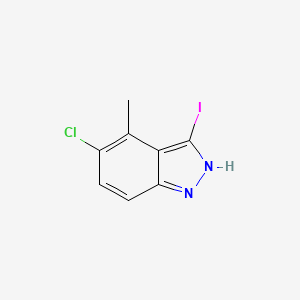
![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3210840.png)
